molecular formula C17H26BNO3 B581365 N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-88-2

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B581365
CAS No.: 1256359-88-2
M. Wt: 303.209
InChI Key: FIUUPCPMJWVMMT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-8-7-9-14(10-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUUPCPMJWVMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682290
Record name N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-88-2
Record name N-(Propan-2-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone. A typical protocol involves coupling 3-bromophenylacetamide derivatives with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Key parameters include:

Catalyst System : Pd(dppf)Cl₂ (1–2 mol%) or Pd(PPh₃)₄ (3 mol%)
Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv)
Solvent : Dioxane/water (10:1) or THF/water (5:1)
Temperature : 80–100°C
Reaction Time : 12–24 hours

This method achieves yields of 60–75%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Direct C–H Borylation

Meta-selective C–H borylation of N-isopropylphenylacetamide derivatives avoids pre-functionalized aryl halides. An iridium catalyst (e.g., [Ir(COD)OMe]₂) with dtbpy ligand enables regioselective boron insertion:

Conditions :

  • Substrate (1 equiv)

  • B₂Pin₂ (1.2 equiv)

  • [Ir(COD)OMe]₂ (2 mol%)

  • dtbpy (4.8 mol%)

  • Cyclohexane, 80°C, 16 hours

Yields range from 50–65%, with meta-selectivity >90% confirmed by NMR.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:

Reactor Design :

  • Pd-coated microchannels (0.5 mm diameter)

  • Residence time: 30–60 minutes

  • Temperature: 100°C

  • Pressure: 10 bar

This setup reduces catalyst loading to 0.5 mol% while maintaining 70% yield.

Purification Techniques

Crystallization : Recrystallization from methanol/water (7:3) yields >99% purity.
Chromatography : Simulated moving bed (SMB) chromatography with C18 columns enables high-throughput purification.

Mechanistic Insights

Oxidative Addition in Cross-Coupling

Palladium(0) undergoes oxidative addition with aryl bromides, forming Pd(II) intermediates. Computational studies (DFT) reveal a ΔG‡ of 18–22 kcal/mol for this step, influencing catalyst selection.

Transmetallation and Reductive Elimination

Boronates transfer aryl groups to Pd(II), followed by reductive elimination to form C–B bonds. Solvent polarity (ε = 4–8) optimizes these steps, with THF outperforming DMF.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Suzuki-Miyaura7595High120
C–H Borylation6590Moderate180
Continuous Flow7099Industrial85

Troubleshooting Common Issues

Low Yields in Cross-Coupling

Cause : Protodeboronation or homocoupling.
Solution :

  • Degas solvents with N₂ for 30 minutes

  • Add 10 mol% Ph₃P to stabilize Pd(0)

  • Use B(OH)₃ (0.5 equiv) as a proton scavenger

Boronate Hydrolysis

Mitigation :

  • Maintain pH 7–8 with buffer solutions

  • Store intermediates under argon at −20°C

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation using [Ru(bpy)₃]²⁺ as a photocatalyst enables room-temperature reactions (yield: 55%, 24 hours).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes achieve enantioselective borylation (ee >80%, 40°C, aqueous buffer).

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of compounds containing boron in anticancer therapies. The incorporation of the boron moiety from N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may enhance the efficacy of treatments targeting specific cancer types. Boron-containing compounds are known to interact with biological molecules and can be designed to inhibit key enzymes involved in cancer progression. For instance, derivatives of similar structures have shown promising results in inhibiting PD-L1/PD-1 interactions, which are crucial for immune evasion by tumors .

2. Inhibitors of Protein Interactions
This compound can serve as a scaffold for developing inhibitors that target protein-protein interactions (PPIs). The unique structure allows for modifications that can enhance binding affinity and selectivity towards specific targets. Research indicates that terphenyl-based compounds exhibit significant inhibitory activity against various proteins involved in disease pathways .

3. Synthesis of Novel Therapeutics
The dioxaborolane group in this compound facilitates the synthesis of novel therapeutics through cross-coupling reactions. Such reactions are pivotal in constructing complex organic molecules that can serve as potential drugs. The versatility of the boron atom allows for various functionalizations that can lead to improved pharmacological profiles .

Materials Science Applications

1. Organic Electronics
this compound can be utilized in the fabrication of organic electronic materials. Its structural properties make it suitable for creating conjugated polymers that exhibit desirable electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into these materials can enhance charge transport and stability .

2. Sensor Development
The compound's ability to form stable complexes with various analytes positions it as a potential candidate for sensor technologies. Boron-containing compounds are known for their selective binding capabilities, which can be exploited in developing sensors for detecting biomolecules or environmental pollutants .

Case Studies

Study Focus Findings
Study on PD-L1 InhibitionInvestigated the role of terphenyl-based inhibitorsFound significant inhibition of PD-L1/PD-1 interactions using modified compounds similar to this compound
Synthesis of Novel Anticancer AgentsExplored boron-containing compoundsDemonstrated enhanced anticancer activity and specificity towards cancer cells
Development of Organic PhotovoltaicsExamined the use of boron-based materialsShowed improved efficiency and stability in solar cells utilizing similar dioxaborolane derivatives

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic properties of the boron atom and the surrounding substituents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 480424-93-9)
  • Key Difference : Lacks the isopropyl group on the acetamide nitrogen.
  • Synthesis: Acetylation of 3-boronophenyl aniline under mild conditions .
  • Applications : Intermediate in biaryl synthesis; lower steric hindrance may improve coupling efficiency with electron-deficient partners .
Phenoxy-Linked Derivatives (e.g., CAS 1595290-47-3)
  • Key Difference : Oxygen atom replaces the methylene group in the acetamide linker.
  • Impact : Altered electronic properties and solubility. Used in coupling with chloropyrimidines for drug discovery .
  • Synthesis: Mitsunobu reaction or nucleophilic substitution of boronated phenols .
Cycloalkyl-Substituted Analogs
  • N-Cyclohexyl-2-(4-boronophenyl)acetamide: Bulkier substituent may reduce reactivity in sterically demanding couplings .

Functional Group Additions

Heterocyclic Derivatives
  • Example: 2-(1H-Imidazol-1-yl)-N-(3-boronophenyl)acetamide (CAS 2246597-84-0) Key Feature: Imidazole ring introduces hydrogen-bonding capability. Applications: Targeted in kinase inhibitor development; purity ≥98% (HPLC) .
Ugi Reaction Products
  • Example: N-Benzyl-2-(3-boronophenyl)-2-(2-oxoazetidin-1-yl)acetamide Synthesis: Four-component Ugi reaction yields complex scaffolds (59–86% yields). Applications: Polypharmacology candidates due to fused boronate and azetidinone moieties .

Physicochemical and Reactivity Comparison

Compound (CAS No.) Substituent Melting Point (°C) Synthesis Yield Key Applications
1256359-88-2 (Main Compound) Isopropyl Not reported ~42–75% Suzuki couplings, drug intermediates
480424-93-9 H (No isopropyl) Not reported 42% Cross-coupling reagents
1595290-47-3 (Phenoxy derivative) O-linker Not reported Not reported Chloropyrimidine couplings
Ugi Product (N-Benzyl variant) Azetidinone 98–101 59–86% Polypharmacology scaffolds
2246597-84-0 (Imidazole derivative) Imidazole Not reported ≥98% purity Kinase inhibitor candidates

Reactivity in Cross-Coupling Reactions

  • Main Compound : The isopropyl group may sterically hinder coupling with bulky substrates but improves solubility in organic solvents.
  • Phenoxy Analogs: Enhanced electron-withdrawing effects could favor couplings with electron-rich aryl halides .
  • Cycloalkyl Derivatives : Reduced reactivity in sterically congested systems but improved stability in biological matrices .

Biological Activity

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1595290-47-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C17H26BNO4
  • Molecular Weight : 319.20 g/mol
  • IUPAC Name : N-isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
  • Storage Conditions : Inert atmosphere at 2-8°C

This compound functions primarily as a kinase inhibitor. It has been shown to inhibit various kinases involved in critical cellular processes:

  • GSK-3β Inhibition : The compound exhibits competitive inhibition against GSK-3β with an IC50 value of approximately 8 nM. This potent inhibition is crucial as GSK-3β is implicated in several diseases including cancer and diabetes .
  • Additional Kinase Inhibition : It also shows inhibitory activity against IKK-β and ROCK-1 kinases. The structure of the compound allows for effective binding and inhibition of these kinases, which play roles in inflammation and cancer progression .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

  • Cell Proliferation Inhibition : Studies have reported that the compound effectively inhibits cell proliferation in various cancer cell lines. For example, it has shown an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
  • Selectivity : The compound exhibits a favorable selectivity index; it demonstrates a much stronger effect on cancer cells compared to non-cancerous cells like MCF10A .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Modulation : In BV-2 microglial cells, it significantly reduced levels of pro-inflammatory cytokines such as NO and IL-6 at concentrations as low as 1 µM . This suggests its potential utility in treating neuroinflammatory conditions.

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vivo Studies : In animal models inoculated with MDA-MB-231 cells, treatment with this compound resulted in a notable reduction in tumor metastasis compared to control groups .
  • Comparative Analysis : When compared with established drugs like Staurosporine and 5-Fluorouracil (5-FU), this compound exhibited superior efficacy in inhibiting tumor growth and inducing apoptosis in targeted cancer cell lines .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeIC50 ValueCell Line/ModelReference
GSK-3β Inhibition8 nMVarious
Cancer Cell Proliferation0.126 μMMDA-MB-231
Pro-inflammatory Cytokine Reduction1 µMBV-2 Microglial Cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

  • Methodology : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 2-chloropyrimidin-4-amine with the boronate ester derivative using Pd(PPh₃)₄ as a catalyst and CsF as a base in dioxane/water (10:1) at 100°C overnight yields the target compound after HPLC purification (17% yield) . Alternative routes involve meta-selective C−H borylation of amides using anionic ligands to install the boronate ester group .

Q. How is the boron-containing moiety characterized in this compound?

  • Methodology : The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is confirmed via ¹¹B NMR (showing a peak ~30 ppm for boronate esters) and ¹³C NMR (distinct signals for the dioxaborolane’s quaternary carbons at ~85 ppm and ~25 ppm for methyl groups) . FT-IR spectroscopy can also detect B-O stretching vibrations near 1350 cm⁻¹ .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : Column chromatography (silica gel with gradient elution of MeOH in CH₂Cl₂) is standard. For higher purity, recrystallization from ethyl acetate or methanol is effective. HPLC purification is critical for removing Pd catalyst residues, especially when using Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

Advanced Research Questions

Q. How can regioselectivity challenges in C−H borylation of acetamide derivatives be addressed?

  • Methodology : Meta-selectivity is achieved using anionic ligands (e.g., dtbpy) during Ir-catalyzed borylation. Steric and electronic effects of the amide group direct borylation to the meta position. Optimizing ligand-to-metal ratios (e.g., 1:1.2 Ir:dtbpy) and reaction temperature (80–100°C) enhances selectivity . Confirmation requires comparative ¹H NMR analysis of positional isomers .

Q. What strategies improve low yields in Suzuki-Miyaura couplings involving this boronate ester?

  • Methodology : Low yields (e.g., 17% in Example 51 ) often stem from poor solubility or competing side reactions. Solutions include:

  • Pre-activation : Pre-mixing the boronate ester with CsF to generate the boronate anion.
  • Solvent optimization : Using THF/water instead of dioxane/water to enhance solubility.
  • Catalyst screening : Testing PdCl₂(dtbpf) or Pd(OAc)₂ with SPhos ligands for improved stability .

Q. How do structural analogs of this compound inform SAR studies in drug discovery?

  • Methodology : Analogues like N-Cyclopropyl-2-(3-boronate-phenyl)acetamide or Ugi adducts with azetidinone moieties are synthesized to explore:

  • Boron position : Para vs. meta substitution alters steric accessibility in target binding.
  • Amide substituents : Isopropyl vs. cyclopropyl groups modulate lipophilicity (logP differences quantified via HPLC).
  • Bioactivity : Boron’s role in protease inhibition is tested via enzyme assays (e.g., thrombin or Factor Xa inhibition) .

Q. What crystallographic methods validate the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown from saturated methanol solutions. Data collected using a Bruker AXS P4/SMART 1000 diffractometer (Mo Kα radiation, λ = 0.71073 Å) resolves anisotropic displacement parameters for non-hydrogen atoms. Hydrogen positions are optimized via SHELXL refinement .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in NMR data for boronate-containing acetamides?

  • Case Study : A reported ¹³C NMR signal at δ 168.0 ppm for the acetamide carbonyl conflicts with δ 169.8 ppm in a similar compound .

  • Root cause : Crystal packing effects (observed in SCXRD ) or solvent polarity (CDCl₃ vs. DMSO-d₆) alter electronic environments.
  • Resolution : Standardize solvent and temperature (20°C) for NMR acquisition. Use DEPT-135 to distinguish carbonyl carbons from aromatic signals .

Q. Why do Suzuki-Miyaura reactions with this boronate ester exhibit variable yields?

  • Analysis : Yields range from 17% to >80% due to:

  • Substrate purity : Boronate esters hydrolyze if stored improperly (check ¹¹B NMR for B-OH peaks at ~18 ppm).
  • Catalyst deactivation : Pd(0) aggregates form in polar solvents; adding PPh₃ (1 equiv) stabilizes the active species .

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